Evidence Item 1 – 2,5-Dimethyl Pharmacophore Confers ~45-Fold Antiviral Potency Advantage Over Demethylated Furan-3-Carboxamide
The 2,5-dimethyl substitution on the furan-3-carboxamide scaffold is a critical determinant of anti-H5N1 potency. In a direct comparison within a single SAR study, the 2,5-dimethyl-bearing Compound 1 exhibited an EC50 of 1.25 μM, whereas the demethylated analogue (Compound 13) showed an EC50 of 56.34 μM, representing a 45-fold loss of activity [1]. Although this specific data comes from compounds with a different side chain than 2034347-87-8, the conserved 2,5-dimethylfuran-3-carboxamide core in 2034347-87-8 predicts retention of this potency advantage over non-methylated analogues. Note: Direct head-to-head comparative data for compound 2034347-87-8 specifically are not yet available in the primary literature; the above evidence is class-level inference from the conserved 2,5-dimethylfuran-3-carboxamide pharmacophore.
| Evidence Dimension | Antiviral potency against H5N1 influenza A virus (plaque inhibition assay) |
|---|---|
| Target Compound Data | Not directly measured for 2034347-87-8; inferred from class scaffold Compound 1 EC50 = 1.25 μM (2,5-dimethylfuran-3-carboxamide core) |
| Comparator Or Baseline | Demethylated furan-3-carboxamide (Compound 13) EC50 = 56.34 μM |
| Quantified Difference | ~45-fold reduction in potency upon removal of 2,5-dimethyl groups |
| Conditions | MDCK cell plaque inhibition assay; H5N1 influenza A virus; CC50 >100 μM for both compounds |
Why This Matters
Users seeking furan-3-carboxamide-based antiviral leads should prioritize 2,5-dimethyl-substituted variants like 2034347-87-8 to avoid the dramatic potency losses observed with non-methylated cores.
- [1] Yu, Y., Zheng, J., Cao, L., Li, S., Li, X., Zhou, H.-B., Liu, X., Wu, S., Dong, C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances, 2017, 7, 9620-9627. DOI: 10.1039/C7RA00305F. View Source
